molecular formula C20H16Cl4N2O2 B14380523 N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide CAS No. 90184-58-0

N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide

Cat. No.: B14380523
CAS No.: 90184-58-0
M. Wt: 458.2 g/mol
InChI Key: AFFQGOWAHWQKOO-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties It contains two 3,5-dichlorophenyl groups attached to a cyclohexene ring, with two amide groups at the 1 and 2 positions of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of 3,5-dichloroaniline with cyclohex-1-ene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction could produce amine derivatives.

Scientific Research Applications

N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohexane-1,2-dicarboxamide: Similar structure but with a saturated cyclohexane ring.

    N~1~,N~2~-Bis(3,5-dichlorophenyl)benzene-1,2-dicarboxamide: Contains a benzene ring instead of a cyclohexene ring.

Uniqueness

N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is unique due to its specific combination of a cyclohexene ring with 3,5-dichlorophenyl groups and amide functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

90184-58-0

Molecular Formula

C20H16Cl4N2O2

Molecular Weight

458.2 g/mol

IUPAC Name

1-N,2-N-bis(3,5-dichlorophenyl)cyclohexene-1,2-dicarboxamide

InChI

InChI=1S/C20H16Cl4N2O2/c21-11-5-12(22)8-15(7-11)25-19(27)17-3-1-2-4-18(17)20(28)26-16-9-13(23)6-14(24)10-16/h5-10H,1-4H2,(H,25,27)(H,26,28)

InChI Key

AFFQGOWAHWQKOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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